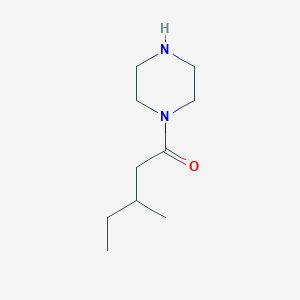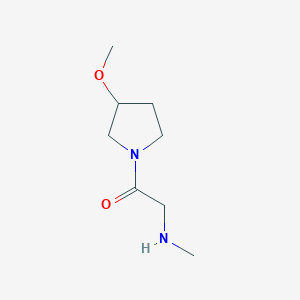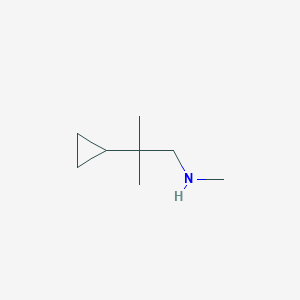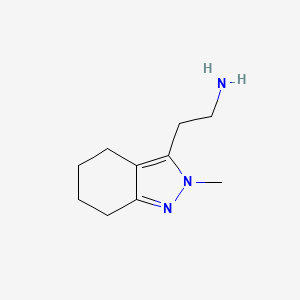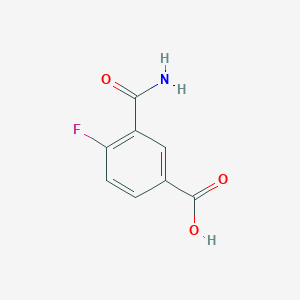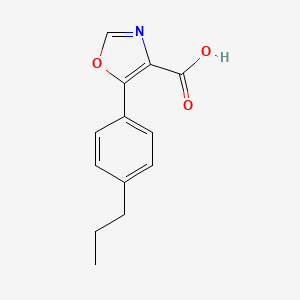![molecular formula C6H3Cl2N3O B1472324 6-Oxo-2,4-dicloro-5,6,7,7a-tetrahidro-pirrolo[2,3-d]pirimidina CAS No. 1520452-96-3](/img/structure/B1472324.png)
6-Oxo-2,4-dicloro-5,6,7,7a-tetrahidro-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C6H3Cl2N3O and its molecular weight is 204.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Compuestos Antiradiación
Las pirrolo[2,3-d]pirimidinas, incluida la 6-Oxo-2,4-dicloro-5,6,7,7a-tetrahidro-pirrolo[2,3-d]pirimidina, se han estudiado por su potencial como compuestos antiradiación . Estos compuestos han mostrado una pronunciada actividad citotóxica, lo que ha generado un considerable interés en su síntesis y evaluación .
Agentes Anticancerígenos
Se ha sintetizado y probado in vitro una serie de derivados de pirrolo[2,3-d]pirimidina, incluida la this compound, contra varias líneas celulares cancerosas humanas . Algunos de estos compuestos han mostrado efectos citotóxicos prometedores, lo que indica su potencial como agentes anticancerígenos .
Inhibidores de DPP-IV
La this compound se puede utilizar para preparar un análogo de pirrolo[2,3-d]pirimidinona, que es un potente inhibidor de DPP-IV . Este compuesto puede reducir eficazmente la glucosa en sangre sin causar riesgos como el aumento de peso y la hipoglucemia, y lograr un control terapéutico prolongado de la glucosa en sangre .
Inhibidores de la Tirosina Quinasa
Los derivados de pirido[2,3-d]pirimidin-7-ona, que es estructuralmente similar a la this compound, se han utilizado como inhibidores de la tirosina quinasa . Estos compuestos han mostrado una prometedora actividad antiproliferativa .
Inhibidores de CDK4
Los inhibidores de la quinasa dependiente de ciclina (CDK4) son otra aplicación de los derivados de pirido[2,3-d]pirimidin-7-ona . Estos compuestos pueden inhibir la actividad de CDK4, una proteína quinasa que desempeña un papel crucial en la regulación del ciclo celular .
Inductores de Apoptosis
Se ha encontrado que algunos derivados de pirrolo[2,3-d]pirimidina inducen la apoptosis, un proceso de muerte celular programada . Estos compuestos pueden regular positivamente los genes proapoptóticos y regular negativamente los genes antiapoptóticos, lo que lleva a la activación de las caspasas y la fragmentación del ADN .
Mecanismo De Acción
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can bind to nucleic acids, influencing processes such as DNA replication and transcription .
Cellular Effects
The effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation. By affecting these pathways, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, where it is converted into metabolites that can be more easily excreted. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing side effects .
Transport and Distribution
The transport and distribution of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate kinase activity. These localization patterns can determine the compound’s specific effects on cellular processes .
Propiedades
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


